molecular formula C6H12ClNS B3116555 3-Thia-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2173991-75-6

3-Thia-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B3116555
CAS No.: 2173991-75-6
M. Wt: 165.69
InChI Key: MUYYLRBNXKOPFG-UHFFFAOYSA-N
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Description

3-Thia-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound that features a sulfur atom and a nitrogen atom within its structure. This compound is part of the broader family of tropane alkaloids, which are known for their diverse biological activities . The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Mechanism of Action

Target of Action

The primary targets of 3-Thia-8-azabicyclo[32It’s structurally related to the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors and transporters.

Mode of Action

The exact mode of action of 3-Thia-8-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically bind to their targets, altering their function and leading to changes in cellular signaling.

Biochemical Pathways

The specific biochemical pathways affected by 3-Thia-8-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitters .

Result of Action

The molecular and cellular effects of 3-Thia-8-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, have a wide array of biological activities .

Preparation Methods

The synthesis of 3-Thia-8-azabicyclo[3.2.1]octane hydrochloride can be achieved through several methodologies. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold. Alternatively, stereochemical control can be achieved directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

3-Thia-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines.

Scientific Research Applications

3-Thia-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its interactions with various biological targets. The compound is also used in the development of new drugs and therapeutic agents. In industry, it serves as an intermediate in the production of agrochemicals, pharmaceuticals, and dyestuffs .

Properties

IUPAC Name

3-thia-8-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS.ClH/c1-2-6-4-8-3-5(1)7-6;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYYLRBNXKOPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CSCC1N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Thia-8-azabicyclo[3.2.1]octane hydrochloride
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3-Thia-8-azabicyclo[3.2.1]octane hydrochloride
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